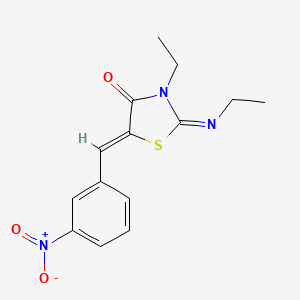
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones are heterocyclic compounds containing a thiazole ring fused to a 2-oxoimidazolidine ring. They have been extensively studied for their antibacterial, antifungal, and antitubercular properties .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. In the context of thiazolidinones, this reaction is used to introduce various aryl or alkyl substituents into the thiazolidinone core. For instance, the synthesis of 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives has been achieved by reacting 3-(4-aryl)-2-thioxo-1,3-thiazolidin-4-ones with 4-nitrobenzaldehyde, resulting in compounds with significant yields and characterized by analytical and spectroscopic methods .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of noncovalent interactions that play a crucial role in the stabilization of their three-dimensional supramolecular frameworks. These interactions include hydrogen bonding, π-π stacking, and lp-π-hole interactions. The supramolecular assemblies observed in the solid state of these compounds have been analyzed using Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surfaces, and characterized by Bader's theory of "atoms-in-molecules" (AIM) and NCIplot .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions due to their reactive sites. For example, they can interact with p-nitrobenzaldehyde and piperidine to form Mannich bases. Additionally, acetylation of thiazolidinones can lead to the formation of N-acetylderivatives, which upon further reaction in the presence of anhydrous ZnCl2 can cyclize to form bicyclic compounds such as tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones .
Physical and Chemical Properties Analysis
The physical properties of thiazolidinone derivatives include their crystalline nature, as evidenced by the isolation of orange crystalline solids in the case of some synthesized compounds . The chemical properties are largely influenced by the substituents on the thiazolidinone ring, which can affect their antibacterial, antifungal, and antitubercular activities. For instance, a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives have been synthesized and screened for their biological activities, showing varying degrees of efficacy against selected bacteria, fungi, and Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Research has indicated that thiazolidinone derivatives exhibit potent antimicrobial and antitubercular properties. A study by Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds from 2-amino-5-nitrothiazole. These compounds were screened for antibacterial, antifungal, and antitubercular activities, showing promising results against selected bacteria, fungi, and Mycobacterium tuberculosis. The synthesized compounds' structures were confirmed through various chemical and spectral analyses, underscoring the potential of thiazolidinone derivatives in developing new antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Molecular Structure and Synthesis
In another study, Benhalima et al. (2011) reported the synthesis of a compound closely resembling "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one", specifically focusing on its molecular structure investigated through DFT and X-Ray Diffraction. This research provided detailed insights into the crystal structure, molecular geometry, and intermolecular interactions of the synthesized compound, highlighting the methodological advancements in synthesizing and characterizing thiazolidinone derivatives (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).
Supramolecular Self-Assembly
The study by Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and diverse π–hole interactions. This research offers insights into the supramolecular chemistry of thiazolidinone derivatives, demonstrating their potential in creating intricate molecular assemblies with possible applications in nanotechnology and materials science (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).
Anticancer Properties
A crucial area of application for thiazolidinone derivatives is in cancer research. The synthesis and evaluation of these compounds for their anticancer activities have been a subject of various studies. For instance, Wu et al. (2006) identified two 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that could induce apoptosis in cancer cells without affecting normal cells. This selective cytotoxicity towards cancer cells underscores the potential of thiazolidinone derivatives in developing new anticancer therapies (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-6-5-7-11(8-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHDGKVRWIXGG-IDKACCCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


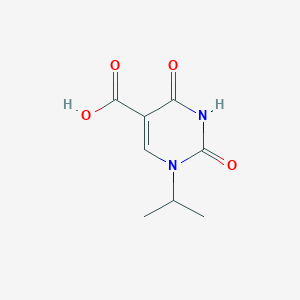
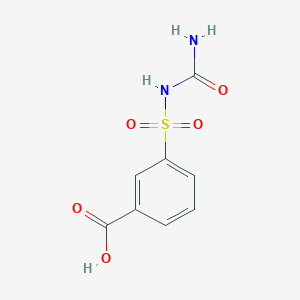
![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)
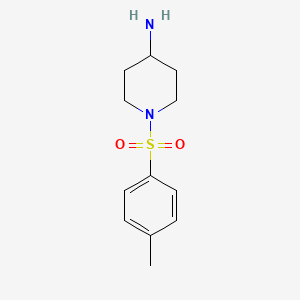
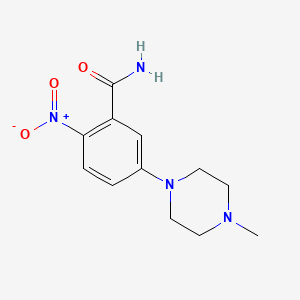
![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)
![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)
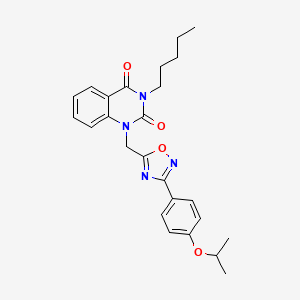
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)
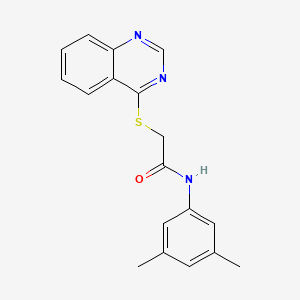
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)
